

An In-depth Technical Guide to the Physicochemical Properties of 2-Methylthio-isopentenyladenosine

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methylthio-isopentenyladenosine (ms2i6A) is a hypermodified nucleoside found in transfer RNA (tRNA), playing a crucial role in the efficiency and fidelity of protein translation.[1] It is formed by the post-transcriptional modification of N6-isopentenyladenosine (i6A), a reaction catalyzed by the enzyme Cdk5 regulatory subunit-associated protein 1 (CDK5RAP1) in mitochondria.[2][3] This technical guide provides a comprehensive overview of the physicochemical properties of ms2i6A, along with relevant experimental protocols and an exploration of its role in key signaling pathways.

Physicochemical Properties

A summary of the known and computed physicochemical properties of 2-Methylthio-isopentenyladenosine is presented below. While experimental data for some properties, such as melting point and pKa, are not readily available in the literature, computed values provide valuable estimates.



Property	Value	Source
IUPAC Name	(2R,3S,4R,5R)-2- (hydroxymethyl)-5-[6-(3- methylbut-2-enylamino)-2- methylsulfanylpurin-9- yl]oxolane-3,4-diol	PubChem[4][5]
Synonyms	ms2i6A, 2-Mtia, 2-Methylthio- N-6-isopentenyladenosine	PubChem[4][5]
CAS Number	20859-00-1	PubChem[4][5]
Molecular Formula	C16H23N5O4S	PubChem[4][5]
Molecular Weight	381.5 g/mol	PubChem[4][5]
XLogP3	2.1	PubChem[4]
Boiling Point (Predicted)	718°C at 760 mmHg	Guidechem[6]
Density (Predicted)	1.56 g/cm ³	Guidechem[6]
Refractive Index (Predicted)	1.714	Guidechem[6]
pKa (Predicted)	Not Available	
Melting Point	Not Available	_
Solubility	Soluble in water and PBS (pH 7.2)	Cayman Chemical[7]
Appearance	Not specified (likely a solid)	

Spectroscopic Data

Spectroscopic analysis is essential for the structural elucidation and quantification of 2-Methylthio-isopentenyladenosine.

• UV-Vis Spectroscopy: The UV spectrum of ms2i6A is characterized by absorption maxima that are dependent on the pH of the solution. For 2-Methylthioadenosine diphosphate, a related compound, the λmax values are reported as 236 and 275 nm.[7]



- NMR Spectroscopy: 1H and 13C NMR spectroscopy are critical for confirming the chemical structure of ms2i6A. While detailed spectral assignments for ms2i6A are not readily available in the searched literature, PubChem provides links to 13C and 15N NMR spectra for the compound.[5]
- Mass Spectrometry: Mass spectrometry is a powerful tool for the identification and quantification of ms2i6A. The exact mass of ms2i6A is 381.14707541 Da.[4] GC-MS data is also available on PubChem.[5]

Stability

The stability of 2-Methylthio-isopentenyladenosine is an important consideration for its handling, storage, and biological activity.

- Thermodynamic Stability in RNA: Studies on the thermodynamic stability of RNA duplexes and hairpins containing ms2i6A have shown that this modification can have a destabilizing effect on RNA duplexes.[8][9] However, in the context of RNA hairpins, ms2i6A can increase thermodynamic stability.[8]
- pH and Temperature Stability: Specific data on the pH and temperature stability of isolated ms2i6A is not extensively documented in the available literature. General knowledge of nucleoside chemistry suggests that extreme pH and high temperatures could lead to the degradation of the molecule.

Experimental Protocols

Detailed experimental protocols are crucial for the accurate characterization of 2-Methylthioisopentenyladenosine. Below are generalized methodologies for key experiments.

High-Performance Liquid Chromatography (HPLC) for Purification and Analysis

HPLC is a standard technique for the purification and quantification of modified nucleosides like ms2i6A.

Objective: To purify and/or quantify 2-Methylthio-isopentenyladenosine from a mixture.



Methodology:

- Column: A reverse-phase C18 column is commonly used.
- Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium acetate or triethylammonium acetate) and an organic solvent (e.g., acetonitrile or methanol) is typically employed. The specific gradient will depend on the hydrophobicity of the compound and the other components in the mixture.
- Detection: UV detection at a wavelength corresponding to the absorbance maximum of ms2i6A (e.g., ~275 nm) is used to monitor the elution of the compound.
- Quantification: The concentration of ms2i6A can be determined by comparing the peak area
 of the sample to a standard curve generated with known concentrations of a purified ms2i6A
 standard.

Determination of Melting Point (General Protocol for Nucleoside Analogues)

While an experimental melting point for ms2i6A is not available, the following is a general protocol for its determination.

Objective: To determine the melting point range of a solid sample of 2-Methylthioisopentenyladenosine.

Methodology:

- Sample Preparation: A small amount of the crystalline solid is packed into a capillary tube.
- Apparatus: A melting point apparatus is used, which consists of a heated block with a light source and a magnifying lens for observation.
- Procedure: The capillary tube is placed in the heating block, and the temperature is gradually increased.
- Data Recording: The temperature at which the solid first begins to melt and the temperature at which the entire solid has transitioned to a liquid are recorded. This range represents the



melting point of the compound. A narrow melting range is indicative of high purity.

UV-Vis Spectroscopy for Concentration Determination

Objective: To determine the concentration of a solution of 2-Methylthio-isopentenyladenosine.

Methodology:

- Solvent: A suitable solvent in which ms2i6A is soluble and that is transparent in the UV range of interest (e.g., water, ethanol, or a buffer solution) is chosen.
- Spectrophotometer: A UV-Vis spectrophotometer is used to measure the absorbance of the solution.
- Procedure: The absorbance of the solution is measured at the λmax of ms2i6A.
- Calculation: The concentration is calculated using the Beer-Lambert law (A = εbc), where A is
 the absorbance, ε is the molar absorptivity (a constant specific to the compound at a given
 wavelength), b is the path length of the cuvette, and c is the concentration. The molar
 absorptivity must be known or determined experimentally.

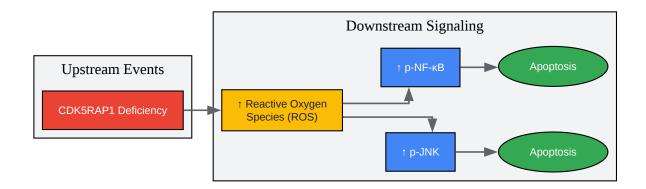
Signaling Pathways Involving 2-Methylthioisopentenyladenosine

The enzyme responsible for the synthesis of ms2i6A, CDK5RAP1, has been implicated in several critical cellular signaling pathways, particularly in the context of cancer biology.

CDK5RAP1 Deficiency and Apoptosis via ROS/JNK and NF-кВ Signaling

Deficiency of CDK5RAP1 has been shown to induce apoptosis in cancer cells through the activation of the c-Jun N-terminal kinase (JNK) and nuclear factor-kappa B (NF-kB) signaling pathways, which are often triggered by an increase in reactive oxygen species (ROS).





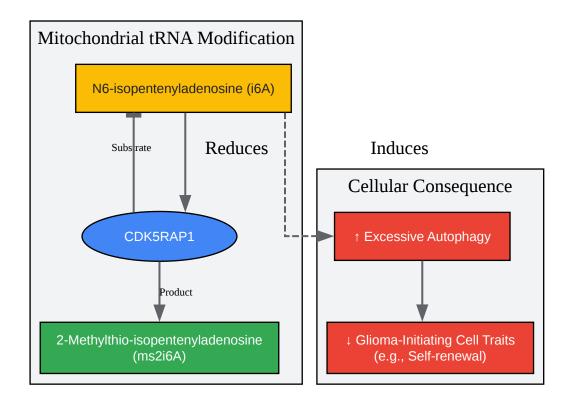
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CDK5RAP1 deficiency-induced apoptosis pathways.

Role of CDK5RAP1 and ms2i6A in Autophagy Regulation in Glioma-Initiating Cells

In glioma-initiating cells, CDK5RAP1 plays a crucial role in detoxifying endogenous N6-isopentenyladenosine (i6A) by converting it to ms2i6A. An accumulation of i6A due to CDK5RAP1 deficiency can trigger excessive autophagy, leading to a loss of the cancer stem cell-like traits.





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CDK5RAP1's role in autophagy regulation.

Conclusion

2-Methylthio-isopentenyladenosine is a modified nucleoside with significant biological roles, particularly in the context of mitochondrial function and cancer biology. While a comprehensive set of experimentally determined physicochemical properties is not yet available, this guide consolidates the current knowledge, providing a valuable resource for researchers. The elucidation of its precise physicochemical characteristics and the continued exploration of its involvement in cellular signaling pathways will undoubtedly open new avenues for therapeutic intervention and a deeper understanding of fundamental biological processes.

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References

- 1. researchgate.net [researchgate.net]
- 2. Modulation of thermal stability can enhance the potency of siRNA PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. CDK5RAP1 targeting NF-κB signaling pathway in human malignant melanoma A375 cell apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. rsc.org [rsc.org]
- 6. RP-HPLC Purification of Oligonucleotides | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 7. caymanchem.com [caymanchem.com]
- 8. academic.oup.com [academic.oup.com]
- 9. Calculated pKa Values for a Series of Aza- and Deaza-Modified Nucleobases PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Physicochemical Properties of 2-Methylthio-isopentenyladenosine]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12392173#physicochemical-properties-of-2-methylthio-isopentenyladenosine]

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